1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene is a chemical compound with the molecular formula C8H7BrFN3 It is characterized by the presence of an azido group, a bromo group, and a fluorine atom attached to a benzene ring
Preparation Methods
The synthesis of 1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline.
Azidation: The azido group is introduced through a reaction with sodium azide under suitable conditions.
Bromination: The bromine atom is introduced via a bromination reaction using bromine or a brominating agent.
Fluorination: The fluorine atom is introduced through a fluorination reaction using a fluorinating agent.
Industrial production methods may involve optimizing these steps to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially forming nitro or other oxidized derivatives.
Common reagents used in these reactions include sodium azide, bromine, fluorinating agents, and reducing agents like hydrogen gas .
Scientific Research Applications
1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, including enzyme interactions and protein labeling.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The azido group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can influence various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents .
Comparison with Similar Compounds
1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene can be compared with similar compounds such as:
1-[(1R)-1-azidoethyl]-4-chloro-2-fluorobenzene: Similar structure but with a chlorine atom instead of bromine.
1-[(1R)-1-azidoethyl]-4-bromo-2-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
1-[(1R)-1-azidoethyl]-4-bromo-2-iodobenzene: Similar structure but with an iodine atom instead of fluorine.
These compounds share similar reactivity but differ in their specific chemical and physical properties, which can influence their applications and effectiveness in various research contexts .
Properties
IUPAC Name |
1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN3/c1-5(12-13-11)7-3-2-6(9)4-8(7)10/h2-5H,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCSOVFDCLTGTC-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Br)F)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.